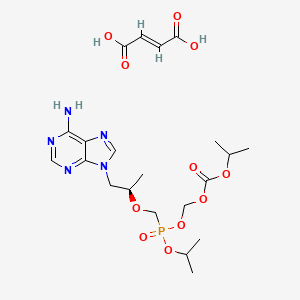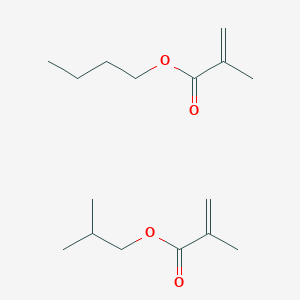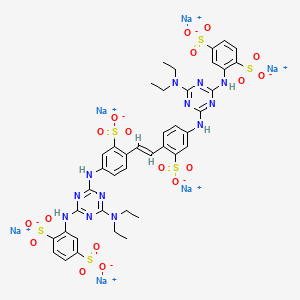
2-(((3-Amino-2-pyridyl)amino)ethylidene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a combination of pyridine and indene structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 3-aminopyridine with an indene derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-aminopyridin-2(1H)-one: Shares the pyridine structure and exhibits similar chemical properties.
Indole derivatives: Contain the indene structure and are known for their diverse biological activities.
Uniqueness
2-{1-[(3-aminopyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of pyridine and indene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C16H13N3O2 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-[(E)-N-(3-aminopyridin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
InChI |
InChI=1S/C16H13N3O2/c1-9(19-16-12(17)7-4-8-18-16)13-14(20)10-5-2-3-6-11(10)15(13)21/h2-8,20H,17H2,1H3/b19-9+ |
InChI-Schlüssel |
STYXDJZDIHSWJG-DJKKODMXSA-N |
Isomerische SMILES |
C/C(=N\C1=C(C=CC=N1)N)/C2=C(C3=CC=CC=C3C2=O)O |
Kanonische SMILES |
CC(=NC1=C(C=CC=N1)N)C2=C(C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)





![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)


![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)



